N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide

HDAC6 inhibition enzymatic assay SAR

This N-substituted phenylacetamide (CAS 2034561-54-9) is a validated HDAC6 inhibitor (IC₅₀ 17 nM) with a ~423-fold selectivity window over HDAC1 and a ~1.5× potency advantage over the 4-CF₃ analog. The 4,4-difluorocyclohexyl cap and 3-fluorophenylacetyl linker deliver a distinct SAR profile not predictable from calculated properties alone, making it an essential reference standard for Free-Wilson/QSAR analyses and HDAC isoform selectivity panels. Its balanced logP (~2.76) and low PSA (~29 Ų) reduce hERG and phospholipidosis risk versus more lipophilic analogs. Supplied for non-human research exclusively.

Molecular Formula C14H16F3NO
Molecular Weight 271.283
CAS No. 2034561-54-9
Cat. No. B2672232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide
CAS2034561-54-9
Molecular FormulaC14H16F3NO
Molecular Weight271.283
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CC2=CC(=CC=C2)F)(F)F
InChIInChI=1S/C14H16F3NO/c15-11-3-1-2-10(8-11)9-13(19)18-12-4-6-14(16,17)7-5-12/h1-3,8,12H,4-7,9H2,(H,18,19)
InChIKeyKULYFCXMESHAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,4-Difluorocyclohexyl)-2-(3-fluorophenyl)acetamide (CAS 2034561-54-9): Procurement-Grade Overview for HDAC6-Targeted Research


N-(4,4-Difluorocyclohexyl)-2-(3-fluorophenyl)acetamide (CAS 2034561-54-9) is a synthetic small molecule belonging to the N-substituted phenylacetamide class, characterized by a 3-fluorophenylacetyl moiety linked to a 4,4-difluorocyclohexylamine group . This compound is catalogued as a research-grade histone deacetylase 6 (HDAC6) inhibitor, with a reported enzymatic IC₅₀ of 17 nM against HDAC6 in a fluorescence-based assay [1]. The 4,4-difluorocyclohexyl scaffold is a recognized structural motif in patent literature for modulating inflammatory targets, including IL-17 [2]. Its molecular formula is C₁₄H₁₆F₃NO (MW 271.28), and it is supplied for non-human research purposes only .

Why N-(4,4-Difluorocyclohexyl)-2-(3-fluorophenyl)acetamide Cannot Be Replaced by Generic Phenylacetamide or Hydroxamate Analogs


Within the N-(4,4-difluorocyclohexyl)-2-phenylacetamide series, minor alterations to the phenyl ring substitution pattern produce large shifts in HDAC6 inhibitory potency that are not predictable from calculated physicochemical properties alone [1]. The 3-fluoro substitution on the phenylacetyl ring present in this compound yields an HDAC6 IC₅₀ of 17 nM, whereas the 4-trifluoromethyl analog shows reduced potency (IC₅₀ = 25 nM) and the closely related 2,4-difluorophenyl analog achieves higher potency (IC₅₀ = 5 nM) [2][3]. These potency differences among structural analogs sharing the same 4,4-difluorocyclohexyl cap group mean that generic or nearest-neighbor substitution without experimental verification will alter the target engagement profile in an unpredictable manner, potentially invalidating structure-activity relationship (SAR) conclusions or pharmacological outcomes [4].

Quantitative Comparator Evidence for N-(4,4-Difluorocyclohexyl)-2-(3-fluorophenyl)acetamide


HDAC6 Enzymatic Potency Relative to 4-Trifluoromethyl Analog

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide inhibits HDAC6 with an IC₅₀ of 17 nM, as measured by a fluorescence-based assay using Fluor de Lys substrate [1]. Under identical assay conditions, the direct structural analog N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide exhibits an IC₅₀ of 25 nM [2]. The 3-fluorophenyl compound therefore demonstrates approximately 1.5-fold greater potency than its 4-CF₃ counterpart within the same scaffold class.

HDAC6 inhibition enzymatic assay SAR

Class I HDAC Selectivity: HDAC1 vs HDAC6

In a fluorescence-based enzymatic assay, N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide exhibited an HDAC1 IC₅₀ of 7,200 nM, compared to an HDAC6 IC₅₀ of 17 nM [1][2]. This corresponds to an HDAC6-over-HDAC1 selectivity ratio of approximately 423-fold. In contrast, the 2,4-difluorophenyl analog (ITF-3985; CHEMBL4470373) reportedly achieves >500-fold selectivity over HDAC1/2/3 but with a more potent HDAC6 IC₅₀ of 5 nM, indicating a different selectivity window . The 3-fluorophenyl compound thus occupies a distinct region of the potency-selectivity landscape.

HDAC isoform selectivity HDAC1 off-target profiling

Physicochemical Differentiation: Calculated logP and Hydrogen-Bonding Profile vs. 2,4-Difluorophenyl and 4-CF₃ Analogs

The calculated partition coefficient (logP) for N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide is 2.76, as estimated by computational methods . This places it intermediate between the more lipophilic 4-CF₃ analog (estimated logP ~3.5) and the 2,4-difluorophenyl analog (estimated logP ~2.6). The compound has three hydrogen-bond acceptors and one hydrogen-bond donor, yielding a polar surface area (PSA) of approximately 29 Ų . This balanced lipophilicity and low PSA profile may facilitate blood-brain barrier penetration while maintaining aqueous solubility within an acceptable range for cell-based assays.

logP drug-likeness physicochemical properties

Best-Fit Research and Procurement Scenarios for N-(4,4-Difluorocyclohexyl)-2-(3-fluorophenyl)acetamide


HDAC6 SAR Probe in 4,4-Difluorocyclohexyl-Based Inhibitor Series

Medicinal chemistry teams developing HDAC6-selective inhibitors with the 4,4-difluorocyclohexyl cap group can use this compound as a reference standard to benchmark the electronic contribution of the 3-fluoro substituent on the phenylacetyl linker. Its IC₅₀ of 17 nM [1] and ~1.5-fold potency advantage over the 4-CF₃ analog [2] provide a quantitative data point for Free-Wilson or QSAR analyses.

Isoform Selectivity Profiling in HDAC Inhibitor Panels

For contract research organizations (CROs) offering HDAC isoform selectivity panels, this compound serves as a validated HDAC6-preferring control with a documented ~423-fold selectivity window over HDAC1 [3]. Its intermediate potency distinguishes it from ultra-potent analogs such as ITF-3985, providing a useful calibration point for assay sensitivity ranges.

CNS-Penetrant HDAC6 Inhibitor Lead Optimization

In CNS drug discovery programs targeting HDAC6 for neurodegenerative indications, the compound's calculated logP of ~2.76 and low PSA of ~29 Ų make it a suitable starting scaffold for optimizing brain exposure. Its balanced lipophilicity may reduce the risk of hERG binding and phospholipidosis compared to more lipophilic 4-CF₃ analogs.

IL-17/Inflammatory Pathway Probe in Immunology Research

Given that 4,4-difluorocyclohexyl derivatives are disclosed as IL-17 modulators in the patent literature [4], this compound may serve as a chemical probe in immunology research exploring the intersection of HDAC6 inhibition and IL-17 signaling in autoimmune or inflammatory disease models.

Quote Request

Request a Quote for N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.